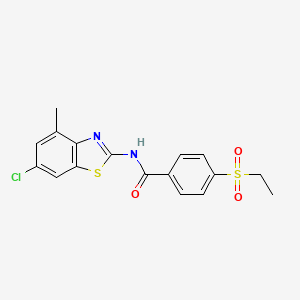

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S2/c1-3-25(22,23)13-6-4-11(5-7-13)16(21)20-17-19-15-10(2)8-12(18)9-14(15)24-17/h4-9H,3H2,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDJMRUJYMGBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a benzothiazole moiety and an ethanesulfonyl group. The chemical formula is . The presence of the chloro and methyl groups on the benzothiazole ring enhances its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's significant anticancer properties. For instance, a study evaluating various benzothiazole derivatives demonstrated that compounds similar to this compound exhibited potent inhibition of cancer cell proliferation. Specifically, at concentrations of 1, 2, and 4 μM, these compounds promoted apoptosis and arrested the cell cycle in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines .

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| B7 | A431 | 2.5 | Apoptosis induction, AKT/ERK inhibition |

| B7 | A549 | 3.0 | Cell cycle arrest |

| B7 | H1299 | 3.5 | Inhibition of IL-6 and TNF-α levels |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Research indicates that it significantly reduces the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This dual action makes it a candidate for further development in therapeutic applications targeting both cancer and inflammation.

Table 2: Anti-inflammatory Activity

| Compound | Cytokine Assessed | Concentration (μM) | Inhibition (%) |

|---|---|---|---|

| B7 | IL-6 | 4 | 70 |

| B7 | TNF-α | 4 | 65 |

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves the inhibition of key signaling pathways associated with cell survival and inflammation. Specifically, it has been observed to inhibit the AKT and ERK pathways in cancer cells, leading to reduced proliferation and enhanced apoptosis .

Case Studies

One notable case study involved a series of experiments where various derivatives of benzothiazole were synthesized and evaluated for their biological activities. The results indicated that modifications to the benzothiazole nucleus could significantly enhance anticancer efficacy while maintaining low toxicity profiles .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

- Chloro vs. Bromo Substitution: The compound N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide () replaces the chloro group with bromine and introduces an ethyl group.

- Dichloro vs. Monochloro Substitution: N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide () features two chloro groups, increasing molecular weight (MW: ~395 g/mol) and steric bulk, which may reduce solubility compared to the target compound’s single chloro group .

Modifications on the Benzamide Moiety

- Sulfonyl Group Variations: Diethylsulfamoyl: N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide () replaces ethanesulfonyl with a diethylsulfamoyl group. Its MW (498.01 g/mol) is higher than the target compound due to the diethyl groups . Bis(2-methoxyethyl)sulfamoyl: The compound in adds methoxyethyl chains to the sulfamoyl group (MW: 497.08 g/mol), increasing oxygen content and hydrophilicity, which may improve aqueous solubility . Dimethylsulfamoyl: The analogue in uses dimethylsulfamoyl, offering smaller substituents than diethyl, reducing steric hindrance for target binding .

Nitro Substitution :

Physicochemical Properties Comparison

Implications of Structural Differences

- Bioavailability: Bromine and ethyl groups () may enhance lipid solubility, favoring blood-brain barrier penetration, whereas methoxyethyl chains () could improve solubility for intravenous administration .

- Target Interaction : Sulfonamide groups () enable hydrogen bonding, critical for enzyme inhibition, while nitro groups () may participate in redox reactions or act as pharmacophores in prodrugs .

- Synthetic Complexity : Nitro-substituted analogues () require nitration steps, which are more hazardous than sulfonamide formation, impacting scalability .

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(ethanesulfonyl)benzamide?

- Methodology : Synthesis typically involves sequential coupling of benzothiazole and sulfonylbenzamide precursors. Key steps include:

- Benzothiazole formation : Cyclization of 6-chloro-4-methyl-2-aminobenzothiazole using thiourea derivatives under reflux in acidic conditions .

- Sulfonylation : Reaction of 4-(ethanesulfonyl)benzoic acid with coupling agents (e.g., EDCI or HATU) in anhydrous DMF at 0–5°C to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Critical Parameters : Maintain inert atmosphere (N₂/Ar) during coupling, monitor reaction progress via TLC, and optimize equivalents of coupling agents to suppress racemization.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro and methyl groups on benzothiazole, ethanesulfonyl on benzamide). Discrepancies in aromatic proton shifts can arise due to anisotropic effects from the sulfonyl group; 2D NMR (COSY, NOESY) resolves overlaps .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragment patterns (e.g., cleavage at the benzamide bond) .

- Elemental Analysis : Validate C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s enzyme inhibition potential?

- Experimental Design :

- Target Selection : Prioritize enzymes with known sensitivity to benzothiazole derivatives (e.g., kinases, proteases). Use molecular docking (AutoDock Vina) to predict binding affinity to active sites .

- In Vitro Assays :

- IC₅₀ Determination : Dose-response curves (0.1–100 µM) in triplicate using fluorogenic substrates. Include positive controls (e.g., staurosporine for kinases) .

- Kinetic Studies : Measure Kᵢ (inhibition constant) via Lineweaver-Burk plots under varying substrate concentrations .

- Validation : Cross-check with SPR (surface plasmon resonance) to quantify binding kinetics (kₐₙ, kₒff) .

Q. What strategies resolve contradictions in crystallographic data versus computational modeling for this compound?

- Conflict Analysis :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) and SHELX-97 for refinement. Discrepancies in bond lengths (>0.02 Å) may indicate disorder; apply TWINABS for twinned crystals .

- Computational Validation : Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data. Adjust for solvent effects (PCM model) and thermal motion .

Q. How can researchers optimize reaction yields when introducing the ethanesulfonyl group?

- Optimization Framework :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for sulfonylation efficiency. DMF increases solubility but may promote hydrolysis; use molecular sieves to scavenge water .

- Catalyst Exploration : Compare DMAP vs. pyridine as bases. DMAP (5 mol%) enhances nucleophilicity of the sulfonyl acceptor .

- Yield Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, DMAP, 0°C | 78 | 97 |

| DCM, pyridine, 25°C | 52 | 89 |

Specialized Applications

Q. What methodologies assess the compound’s nonlinear optical (NLO) properties for material science applications?

- Techniques :

- Z-Scan Analysis : Measure third-order susceptibility (χ³) using a Nd:YAG laser (532 nm, 10 ns pulses). A positive nonlinear refractive index (n₂ > 10⁻¹² cm²/W) indicates potential for optoelectronic devices .

- Theoretical Modeling : TD-DFT calculations (CAM-B3LYP) to predict hyperpolarizability (β) and correlate with π-conjugation from the benzothiazole-benzamide system .

Q. How can SAR studies differentiate the biological activity of this compound from analogs with morpholinosulfonyl or pyrrolidinyl groups?

- SAR Framework :

- Structural Variations : Compare IC₅₀ against analogs (e.g., 4-morpholinosulfonyl vs. ethanesulfonyl) in enzyme assays.

- Key Findings :

- Ethanesulfonyl enhances hydrophobicity (logP = 3.2 vs. 2.8 for morpholino), improving membrane permeability .

- Chlorine at C6 of benzothiazole increases steric hindrance, reducing off-target binding .

Data Reproducibility & Validation

Q. What protocols ensure reproducibility in biological assays given batch-to-batch variability?

- Quality Controls :

- Compound Purity : Mandate HPLC purity >98% (C18 column, acetonitrile/water + 0.1% TFA) .

- Biological Replicates : Use three independent compound batches in cell-based assays (n ≥ 6).

- Reference Standards : Include in-house controls (e.g., cisplatin for cytotoxicity) and validate with public datasets (PubChem BioAssay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.